molecular formula C11H16ClNO2 B2887451 [(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride CAS No. 2307732-77-8

[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride

Cat. No. B2887451
CAS RN: 2307732-77-8
M. Wt: 229.7
InChI Key: FQOSGBFPBCBUMG-VZXYPILPSA-N
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Description

“[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride” is a chemical compound. It is related to (2R)-1,4-Dioxane-2-methanamine hydrochloride . The compound has a molecular weight of 153.61 .


Molecular Structure Analysis

The compound has a chiral carbon atom, which means it can exist in different forms called enantiomers . These enantiomers have the same molecular formula but differ in the spatial arrangement of atoms . The compound’s InChI code is "LPQNAKGJOGYMDZ-NUBCRITNSA-N" .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 153.61 . The compound’s solubility and other physical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • A family of compounds synthesized through a reaction involving piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and disease research (G. S. Reddy et al., 2012).
  • Iron(III) complexes incorporating a phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine structure displayed photocytotoxicity under red light, suggesting applications in photodynamic therapy for cancer treatment (Uttara Basu et al., 2014).
  • Synthesis of 2′-thio analogues of pyrimidine ribosides involved transformations starting from compounds related to the target chemical, which could contribute to nucleoside analog development in antiviral and anticancer drugs (K. Divakar et al., 1990).

Biological Activity and Applications

  • Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibited variable antibacterial and antifungal activities, highlighting potential uses in developing new antimicrobial agents (D. Visagaperumal et al., 2010).
  • The active form of a novel 5-HT2A receptor antagonist, involving a methanamine hydrochloride structure, showed significant pharmacological activity, indicating potential applications in treating conditions associated with this receptor, such as psychiatric disorders (T. Harrison et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, H335 . Precautionary statements include P261, P280 .

properties

IUPAC Name

[(2S,3R)-3-phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-8-10-11(14-7-6-13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOSGBFPBCBUMG-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H](O1)CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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